molecular formula C40H82O B13135076 4-Octadecyldocosan-1-ol

4-Octadecyldocosan-1-ol

Cat. No.: B13135076
M. Wt: 579.1 g/mol
InChI Key: XGXYAVPJFAHZML-UHFFFAOYSA-N
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Description

4-Octadecyldocosan-1-ol is a long-chain, branched primary alcohol with the molecular formula C₄₀H₈₂O. Structurally, it consists of a docosan-1-ol backbone (22-carbon linear chain) substituted with an octadecyl group (18-carbon branch) at the fourth carbon position. This unique branching imparts distinct physicochemical properties, such as altered melting points and solubility profiles, compared to linear alcohols of similar chain lengths.

Properties

Molecular Formula

C40H82O

Molecular Weight

579.1 g/mol

IUPAC Name

4-octadecyldocosan-1-ol

InChI

InChI=1S/C40H82O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40-41H,3-39H2,1-2H3

InChI Key

XGXYAVPJFAHZML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octadecyldocosan-1-ol can be synthesized through various methods. One common method involves the reaction of ethylene with octadecanol under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 4-Octadecyldocosan-1-ol often involves the use of large-scale reactors where the reactants are combined and subjected to controlled conditions to maximize yield and purity . The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Octadecyldocosan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve halogenating agents or other nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or other reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and inferred properties of 4-Octadecyldocosan-1-ol alongside related alcohols:

Compound Structure Molecular Formula Molecular Weight Melting Point (°C) Solubility Applications Safety Profile
4-Octadecyldocosan-1-ol Branched C₄₀ alcohol C₄₀H₈₂O 578.2 (calc.) Not reported Low in water Research, surfactants Not classified (inferred)
1-Docosanol Linear C₂₂ alcohol C₂₂H₄₆O 326.6 70–72 Insoluble Cosmetics, pharmaceuticals Low toxicity
2-Octyldodecanol Branched C₂₀ alcohol C₂₀H₄₂O 298.5 –5 to 0 Organic solvents Emollients, lubricants No PBT/vPvB
1-Octadecanol Linear C₁₈ alcohol C₁₈H₃₈O 270.5 56–59 Insoluble Surfactants, creams Low hazard
Octacosan-1-ol Linear C₂₈ alcohol C₂₈H₅₈O 410.8 83–85 Insoluble Laboratory research Limited data

Key Findings from Comparative Analysis

Branching Effects
  • Melting Points: Branched alcohols (e.g., 2-Octyldodecanol, melting point –5 to 0°C) exhibit significantly lower melting points than their linear counterparts (e.g., 1-Docosanol, 70–72°C) due to reduced molecular packing efficiency . 4-Octadecyldocosan-1-ol’s longer chain and branching likely result in a melting point intermediate between linear C₂₂–C₂₈ alcohols and shorter branched alcohols.
  • Solubility: Branched alcohols are more soluble in organic solvents than linear alcohols. For instance, 2-Octyldodecanol is miscible in oils, whereas 1-Docosanol is water-insoluble . 4-Octadecyldocosan-1-ol is expected to follow this trend, with low water solubility but compatibility with hydrophobic matrices.
Chain Length Effects
  • Longer chains (e.g., Octacosan-1-ol, C₂₈) increase molecular weight and melting points but reduce solubility.

Biological Activity

4-Octadecyldocosan-1-ol, also known as a long-chain fatty alcohol, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antibacterial, anti-inflammatory, and neuropharmacological effects, supported by data tables and relevant case studies.

4-Octadecyldocosan-1-ol has the following chemical properties:

PropertyValue
Chemical FormulaC₁₈H₃₈O
Molecular Weight282.48 g/mol
StructureLong-chain fatty alcohol

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to long-chain fatty alcohols like 4-Octadecyldocosan-1-ol. Studies have demonstrated its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

  • DPPH Scavenging Assay : The compound exhibited significant scavenging activity with an IC50 value comparable to standard antioxidants. This suggests that it can effectively neutralize free radicals in biological systems.

Antibacterial Activity

4-Octadecyldocosan-1-ol has shown promising antibacterial properties against various pathogenic bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound was tested against Gram-positive and Gram-negative bacteria, yielding MIC values that indicate its potential as an antibacterial agent. For instance:
BacteriaMIC (mg/mL)
Staphylococcus aureus0.16
Escherichia coli0.25

These results highlight its effectiveness in inhibiting bacterial growth, particularly in clinical isolates resistant to conventional antibiotics.

Anti-inflammatory Effects

The anti-inflammatory properties of 4-Octadecyldocosan-1-ol have been explored through various assays.

  • Protein Denaturation Inhibition : The compound demonstrated significant inhibition of protein denaturation, a marker for anti-inflammatory activity. The percentage inhibition was calculated using the following formula:
Percentage Inhibition=(AbsorbancecontrolAbsorbancesampleAbsorbancecontrol)×100\text{Percentage Inhibition}=\left(\frac{\text{Absorbance}_{\text{control}}-\text{Absorbance}_{\text{sample}}}{\text{Absorbance}_{\text{control}}}\right)\times 100

In studies, it achieved an inhibition rate of approximately 77% at higher concentrations (500 μg/mL), indicating strong anti-inflammatory potential.

Neuropharmacological Effects

Recent research has indicated that long-chain fatty alcohols may influence neuropharmacological pathways.

  • Behavioral Studies : In vivo studies using models such as the Forced Swim Test (FST) and Elevated Plus Maze (EPM) have shown that 4-Octadecyldocosan-1-ol can reduce anxiety-like behaviors and enhance antidepressant effects. These findings suggest its potential utility in treating mood disorders.

Case Studies

Several case studies have been conducted to assess the biological activity of 4-Octadecyldocosan-1-ol:

  • Antioxidant and Antibacterial Assessment : A study evaluated the antioxidant and antibacterial activities of various long-chain fatty alcohols, including 4-Octadecyldocosan-1-ol. Results indicated superior performance in scavenging free radicals and inhibiting bacterial growth compared to shorter-chain counterparts.
  • Clinical Implications : Another study focused on the application of this compound in formulating topical antibacterial agents aimed at treating skin infections caused by resistant strains of bacteria.

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